5-Amino-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-Amino-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an amino group at the 5-position and a ketone group at the 1-position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the reduction of 5-nitro-3,4-dihydronaphthalen-1(2H)-one using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 5 atm
Solvent: Ethanol or methanol
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form 5-amino-3,4-dihydronaphthalen-1-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 5-Amino-3,4-dihydronaphthalen-1-ol.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
5-Amino-3,4-dihydronaphthalen-1(2H)-one is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology:
In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
5-Amino-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
5-Nitro-3,4-dihydronaphthalen-1(2H)-one: Precursor in the synthesis of 5-Amino-3,4-dihydronaphthalen-1(2H)-one.
3,4-Dihydronaphthalen-1(2H)-one: Lacks the amino group at the 5-position.
Uniqueness:
This compound is unique due to the presence of both an amino group and a ketone group on the naphthalene ring system
Properties
IUPAC Name |
5-amino-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMLEKRIIOQCIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467696 | |
Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41823-28-3 | |
Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.